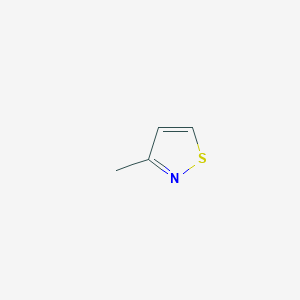

3-Methylisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTIUKDGJBXFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219360 | |

| Record name | 3-Methyl-isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-92-5 | |

| Record name | Isothiazole, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylisothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3-Methylisothiazole

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 3-Methylisothiazole, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of a complete set of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methylisothiazole. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for structural elucidation and quality control.

Introduction: The Analytical Challenge of 3-Methylisothiazole

3-Methylisothiazole (CAS No. 693-92-5) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] Its structural isomers, such as 2-methyl-4-isothiazolin-3-one, are widely used as biocides, and the isothiazole core is a key scaffold in various biologically active compounds.[2] A thorough understanding of the spectroscopic properties of 3-Methylisothiazole is therefore crucial for its synthesis, identification, and the development of new derivatives.

A comprehensive search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, reveals a notable lack of publicly available, complete experimental spectral data for 3-Methylisothiazole. This guide, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of spectroscopic analysis. We will outline the expected spectral features of 3-Methylisothiazole and provide detailed protocols for acquiring and interpreting the corresponding spectra.

This document will serve as a valuable resource for researchers, providing a self-validating system for the characterization of 3-Methylisothiazole and demonstrating the application of first principles in the absence of established reference data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-Methylisothiazole, with the IUPAC name 3-methyl-1,2-thiazole, is fundamental to understanding its spectroscopic behavior.[1]

Figure 1: Structure of 3-Methylisothiazole.

The key structural features that will influence its spectra are:

-

An aromatic isothiazole ring.

-

Two vinylic protons on the ring (at C4 and C5).

-

A methyl group attached to the ring (at C3).

The overall workflow for the complete spectroscopic characterization of 3-Methylisothiazole is a multi-technique approach, ensuring a comprehensive and validated structural assignment.

Caption: Predicted Fragmentation Pathway of 3-Methylisothiazole.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Instrument Setup:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 30-200.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with spectral libraries (if available) or with the predicted fragmentation pattern.

-

Conclusion: A Path to Unambiguous Characterization

The spectroscopic characterization of 3-Methylisothiazole, while currently hampered by a lack of public reference data, is readily achievable through a systematic and principled approach. By combining the predictive power of spectroscopic theory with the robust experimental protocols outlined in this guide, researchers can confidently elucidate and confirm the structure of this important heterocyclic compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a clear roadmap for what to expect, and any deviations from these predictions can offer deeper insights into the specific electronic and structural properties of the synthesized molecule. This guide serves not only as a practical manual for the analysis of 3-Methylisothiazole but also as a testament to the foundational importance of spectroscopic principles in modern chemical research.

References

-

PubChem. 3-Methylisothiazole. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

NIST Chemistry WebBook. 3(2H)-Isothiazolone, 2-methyl-. National Institute of Standards and Technology. [Link]

-

Taurins, A., & Kasman, S. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

-

PubChem. Methylisothiazolinone. National Center for Biotechnology Information. [Link]

Sources

Thermal stability and decomposition of 3-Methylisothiazole

Technical Guide: Thermal Stability & Decomposition of 3-Methylisothiazole

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability, decomposition kinetics, and handling protocols for 3-Methylisothiazole (CAS 693-92-5).[1]

Critical Distinction: Researchers must distinguish this aromatic heterocycle from its non-aromatic keto-analog, Methylisothiazolinone (MIT).[1] While MIT is a common biocide with well-documented sensitization issues, 3-Methylisothiazole is a stable aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] This guide focuses exclusively on the aromatic species, detailing its volatility-driven thermal profile and ring-opening decomposition pathways.[1]

Chemical Profile & Physical Properties

3-Methylisothiazole exhibits a thermal profile dominated by its volatility rather than inherent skeletal instability.[1] Unlike isothiazolinones, the aromatic ring provides significant resonance stabilization, pushing the decomposition onset well above its boiling point under standard pressure.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Stability |

| CAS Number | 693-92-5 | Unique Identifier (Distinct from MIT: 2682-20-4) |

| Formula | C₄H₅NS | Aromatic Heterocycle |

| Boiling Point | 134 °C (at 760 mmHg) | Primary phase transition; limits open-vessel heating.[1] |

| Flash Point | ~ -15.8 °C | High Flammability Risk. Requires explosion-proof handling.[1] |

| Density | 1.12 g/cm³ | Denser than water; phase separation potential. |

| Vapor Pressure | High (Ambient) | Significant evaporative loss if not sealed. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidative degradation. |

Thermal Stability Analysis

Thermodynamic Behavior

Experimental data indicates that 3-Methylisothiazole is thermally stable up to its boiling point (134 °C).[1] The compound does not undergo spontaneous exothermic decomposition at ambient or moderately elevated temperatures (up to 100 °C), provided it is stored under inert atmosphere.

-

Evaporation vs. Decomposition: In Open Pan DSC (Differential Scanning Calorimetry), an endotherm corresponding to evaporation will be observed starting near 100 °C, masking potential decomposition events.

-

Sealed Vessel Behavior: In high-pressure sealed capsules (TGA-DSC), the aromatic ring typically resists cleavage until temperatures exceed 250–300 °C, where pyrolysis begins.[1]

Decomposition Mechanism

The thermal degradation of isothiazoles is initiated by the homolytic cleavage of the weakest bond in the ring: the Nitrogen-Sulfur (N-S) bond . This cleavage is often photo-catalyzed but can be thermally driven at high temperatures (pyrolysis).[1]

Primary Degradation Pathway:

-

Initiation: Homolytic cleavage of the N-S bond.

-

Ring Opening: Formation of a thio-imine radical intermediate.[1]

-

Fragmentation: Breakdown into nitriles (e.g., acetonitrile) and elemental sulfur or sulfur oxides (SOx) in the presence of oxygen.

DOT Diagram: Decomposition Pathway

Figure 1: The decomposition cascade begins with energy-induced N-S bond scission, leading to irreversible fragmentation.

Experimental Protocols

To validate the stability of a specific lot of 3-Methylisothiazole, the following self-validating protocol is recommended. This workflow differentiates between evaporative loss and chemical degradation.

Protocol A: Accelerated Stability Testing (Sealed Ampoule Method)

Objective: Determine degradation rate constants (

Materials:

-

High-pressure glass ampoules (borosilicate).[1]

-

Inert gas (Argon/Nitrogen).

-

GC-MS or HPLC-UV system.[1]

-

Internal Standard (e.g., Naphthalene - non-reactive).[1]

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mg/mL solution of 3-Methylisothiazole in an inert solvent (e.g., Toluene-d8 or Acetonitrile) spiked with 1 mg/mL Internal Standard.[1]

-

Aliquot: Dispense 1 mL into six separate ampoules.

-

Purge & Seal: Flame-seal ampoules under a stream of Argon to exclude oxygen (prevents oxidation bias).

-

Stress: Place ampoules in a heating block at 80 °C (below boiling, high thermal stress).

-

Sampling: Remove one ampoule at intervals: T=0, 24h, 48h, 72h, 1 week, 2 weeks.

-

Analysis: Analyze via GC-MS.

-

Metric: Calculate the Area Ratio (Analyte/Internal Standard).

-

Pass Criteria: >98% recovery relative to T=0 after 2 weeks.

-

Fail Criteria: Appearance of peaks corresponding to thioamides or nitriles.

-

DOT Diagram: Stability Workflow

Figure 2: A closed-system workflow is essential to distinguish chemical instability from physical evaporation.

Safety & Handling Implications

The primary hazard of 3-Methylisothiazole is flammability , not explosive decomposition. However, thermal decomposition releases toxic gases.[2]

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates). Reaction may lead to violent oxidation of the sulfur ring.

-

Toxic Byproducts: In a fire scenario, the compound emits Sulfur Oxides (SOx) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) if pyrolysis occurs in a nitrogen-rich environment.

-

Storage: Store at 2–8 °C in tightly sealed, grounding-bonded containers to suppress vapor formation and prevent static discharge ignition.

References

-

PubChem. (2025).[2][3] 3-Methylisothiazole Compound Summary (CID 12747).[1][3] National Library of Medicine. [Link]

-

ChemWhat. (2025). 3-Methylisothiazole Physicochemical Properties Database. [Link][1]

-

Hamada, Y., et al. (2019). Synthesis and Reactions of Isothiazoles: A Review. ResearchGate. [Link]

Sources

Synthesis of 5-amino-3-methylisothiazole and its derivatives

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisothiazole and Its Derivatives

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, bestowing unique electronic and steric properties upon molecules that contain it. Among its many variants, 5-amino-3-methylisothiazole serves as a foundational building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the core synthetic routes to 5-amino-3-methylisothiazole, details the preparation of its key derivatives, and explains the chemical principles underpinning these transformations. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this important heterocyclic system.

The Strategic Importance of the 5-Amino-3-methylisothiazole Core

Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 5-amino-3-methylisothiazole structure is particularly valuable as it possesses a nucleophilic amino group at the C5 position, which is ripe for functionalization. This allows for the straightforward introduction of various pharmacophores and the construction of extensive derivative libraries. The methyl group at the C3 position provides a stable, non-reactive anchor.

Derivatives of this core are precursors to a range of targeted therapeutics, including matrix metalloproteinase (MMP12) inhibitors and Aurora kinase inhibitors, highlighting its significance in modern drug discovery pipelines.[4][5] Furthermore, halogenated and cyano-substituted analogues serve as versatile intermediates for more complex molecular architectures through cross-coupling and other C-C bond-forming reactions.[6]

Core Synthesis: Oxidative Cyclization of β-Iminothiobutyramide

The most established and direct route to 5-amino-3-methylisothiazole involves the intramolecular oxidative cyclization of a β-iminothioamide precursor.[7] This method relies on the formation of the thermodynamically stable aromatic isothiazole ring through the creation of a crucial S-N bond.

Mechanistic Rationale

The synthesis begins with β-iminothiobutyramide, a molecule that exists in tautomeric equilibrium. The key step is the oxidation of the sulfur atom, which facilitates an electrophilic attack by the sulfur on the imine nitrogen, leading to ring closure. This process forms the heterocyclic core in a single, efficient step. The choice of oxidizing agent is critical for achieving high yields and minimizing side reactions.

Caption: Oxidative cyclization pathway for 5-amino-3-methylisothiazole synthesis.

Experimental Protocol: Synthesis via Chloramine Oxidation

This protocol is adapted from foundational methods described in the literature.[7]

Materials:

-

β-Iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dry hydrogen chloride (HCl) gas

-

Water

Procedure:

-

Prepare an aqueous solution of Chloramine-T trihydrate and sodium hydroxide.

-

To this solution, add powdered β-iminothiobutyramide in portions while shaking or stirring vigorously. The reaction is typically conducted at or below room temperature.

-

Continue shaking for several hours to ensure complete reaction. The mixture is often left to stand overnight.[7]

-

The resulting clear solution is transferred to a separatory funnel and extracted multiple times with diethyl ether.

-

Combine the organic extracts and dry them over a suitable drying agent (e.g., magnesium sulfate).

-

To precipitate the product as its hydrochloride salt, bubble dry hydrogen chloride gas through the dried ether solution.

-

The precipitate, crude 5-amino-3-methylisothiazole hydrochloride, is collected by filtration.[7]

-

To obtain the free base, the hydrochloride salt is dissolved in water, the solution is made alkaline with aqueous NaOH, and the product is extracted with ether. Evaporation of the solvent yields 5-amino-3-methylisothiazole as an oil.[7]

| Reagent/Parameter | Condition | Rationale |

| Starting Material | β-Iminothiobutyramide | Contains the requisite C-C-C-N and S fragments for cyclization. |

| Oxidizing Agent | Chloramine-T, H₂O₂, K₂S₂O₈ | Provides the electrophilic sulfur species needed for S-N bond formation.[7] |

| Solvent | Water | An effective and economical solvent for the ionic reagents involved. |

| Workup | Ether Extraction | Separates the organic product from the aqueous inorganic salts. |

| Isolation | Precipitation as HCl salt | Provides a stable, solid form of the amine for purification and handling. |

Synthesis of Key Derivatives

The true utility of 5-amino-3-methylisothiazole lies in its role as a scaffold for derivatization. The following sections detail the synthesis of critical intermediates for further elaboration.

Electrophilic Halogenation: 5-Amino-4-chloro-3-methylisothiazole

Chlorination at the C4 position dramatically alters the electronic properties of the ring and provides a handle for cross-coupling reactions. The synthesis is achieved by treating the parent amine with a suitable chlorinating agent.

Protocol: Chlorination with Sulfuryl Chloride This procedure is based on methods developed for producing key agrochemical intermediates.[6]

Materials:

-

5-Amino-3-methylisothiazole hydrochloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile or Dichloromethane

Procedure:

-

Suspend 5-amino-3-methylisothiazole hydrochloride in a suitable solvent like acetonitrile in a reactor vessel, and cool the mixture (e.g., to 0-5 °C).

-

Slowly add sulfuryl chloride to the stirred suspension while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is carefully quenched, often with a basic solution, and the product is extracted into an organic solvent.

-

Purification by crystallization or chromatography yields 5-amino-4-chloro-3-methylisothiazole.

Synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile

The introduction of a nitrile group at the C4 position creates a versatile intermediate. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. The synthesis is not a simple substitution on the pre-formed 5-amino-3-methylisothiazole but rather a de novo construction of the ring with the desired substituents.

Protocol: Ring Formation from Dithiazoles One advanced method involves the reaction of (4-chloro-5H-1,2,3-dithiazolylidene)acetonitriles with a source of ammonia or other nitrogen nucleophiles, leading to a ring transformation that expels one sulfur atom to form the isothiazole core.[8]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 7. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Methylisothiazole derivatives for antifungal screening

Application Notes & Protocols

Topic: Synthesis and Antifungal Screening of 3-Methylisothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in the Search for Novel Antifungals

The landscape of infectious diseases is perpetually challenged by the emergence of drug-resistant pathogens, with fungal infections posing a significant and growing threat to global health. The limited arsenal of antifungal agents and the rise of resistance in critical species like Candida auris and Aspergillus fumigatus necessitate urgent research into novel chemical scaffolds.[1] The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[2] While thiazole derivatives have been more extensively studied, the isothiazole core, particularly 3-methylisothiazole, offers a compelling starting point for the design of new antifungal agents.[3][4]

The mechanism of action for many azole-based antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[5] It is hypothesized that certain isothiazole derivatives may act through similar mechanisms, making them attractive candidates for development.

This guide provides a comprehensive, field-tested protocol for the synthesis of a library of 3-methylisothiazole derivatives and a detailed methodology for their subsequent in vitro antifungal screening. The objective is to equip researchers with a robust framework for identifying and validating novel antifungal lead compounds.

Part 1: Synthesis of 3-Methylisothiazole Derivatives

The strategic derivatization of the 3-methylisothiazole core allows for the systematic exploration of structure-activity relationships (SAR). A highly effective method for generating chemical diversity is the synthesis of N'-substituted carbohydrazides from a versatile isothiazole hydrazide intermediate. This approach is advantageous due to the straightforward reaction conditions and the vast commercial availability of aldehydes and ketones, enabling the creation of a large and varied compound library.

The chosen synthetic pathway proceeds via a nucleophilic addition-elimination reaction between 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and a carbonyl compound.[6] The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N (imine) bond, yielding the final N'-substituted derivative.[6]

Caption: General workflow for synthesizing N'-substituted 3-methylisothiazole derivatives.

Protocol 1: Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carbohydrazides

This protocol details the general procedure for reacting 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with a representative aromatic aldehyde.

1.1. Materials and Reagents

-

5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (Starting Material)

-

Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol (Reaction Solvent)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Filtration apparatus (Büchner funnel)

-

Analytical instrumentation: NMR, IR, Mass Spectrometer

1.2. Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1.0 eq) in absolute ethanol (approx. 20-30 mL).

-

Addition of Carbonyl: To this solution, add the selected aldehyde or ketone (1.0 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.[6] Maintain the reflux for 4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution upon cooling.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).[7]

Part 2: In Vitro Antifungal Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8] This quantitative assay identifies the lowest concentration of a compound that prevents the visible growth of a target fungus.

The protocol outlined below is a standardized high-throughput method adaptable for screening against various fungal species, including yeasts and molds.[9] The fundamental principle involves exposing a standardized inoculum of a fungus to serial dilutions of the synthesized compounds in a 96-well microtiter plate.

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is optimized for determining the MIC of novel compounds against pathogenic fungi.

2.1. Materials and Fungal Strains

-

Fungal Strains: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., H99), Aspergillus fumigatus (e.g., Af293)

-

Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Reagents: Dimethyl sulfoxide (DMSO), Sterile Saline (0.85% NaCl)

-

Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettors, incubator (35°C), spectrophotometer (plate reader at 530 nm).

2.2. Step-by-Step Screening Procedure

-

Preparation of Fungal Inoculum:

-

For yeasts (C. albicans, C. neoformans), culture the organism on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI medium to achieve a final working concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[9]

-

For molds (A. fumigatus), grow on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the working concentration as above.

-

-

Preparation of Compound Plates:

-

Dissolve the synthesized 3-methylisothiazole derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

In a 96-well plate, perform a 2-fold serial dilution of each compound in RPMI medium. A typical final concentration range for screening is 128 µg/mL down to 0.25 µg/mL.

-

Include a positive control well (e.g., Fluconazole) and a negative/growth control well (inoculum in RPMI with DMSO, no compound).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well of the compound plate, bringing the total volume to 200 µL.

-

Seal the plates and incubate at 35°C. Incubation time is typically 24 hours for Candida species and 48 hours for Cryptococcus and Aspergillus species.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (often ≥50% or ≥90% reduction) compared to the growth control.

-

Visual Reading: The MIC is the first well that appears clear (or has a significant reduction in turbidity) by visual inspection.

-

Spectrophotometric Reading: Measure the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each well relative to the control. The MIC is the concentration that achieves the predefined inhibition threshold.

-

Part 3: Data Presentation and SAR Insights

Systematic evaluation of MIC data is crucial for identifying promising lead compounds and understanding the structure-activity relationship (SAR). By correlating specific structural modifications with changes in antifungal potency, researchers can guide the next cycle of synthesis toward more effective derivatives.

Table 1: Hypothetical Antifungal Activity of Synthesized 3-Methylisothiazole Derivatives

| Compound ID | R-Group (Substituent on Phenyl Ring) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |

| 3a | -H (Unsubstituted) | 32 | 64 |

| 3b | 4-Cl (Electron-Withdrawing) | 8 | 16 |

| 3c | 4-NO₂ (Strong Electron-Withdrawing) | 4 | 8 |

| 3d | 4-OCH₃ (Electron-Donating) | 64 | >128 |

| 3e | 2,4-diCl (Multiple EWG) | 2 | 4 |

| Control | Fluconazole | 1 | 4 |

Expertise & Causality: Interpreting the SAR Data

The hypothetical results presented in Table 1 provide valuable insights into the SAR for this series of compounds.

-

Influence of Electronic Effects: A clear trend emerges related to the electronic nature of the substituent on the phenyl ring. The introduction of electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) at the 4-position (compounds 3b and 3c ) leads to a marked increase in antifungal activity (lower MIC values) compared to the unsubstituted analog 3a . This suggests that reducing electron density in the aromatic ring is favorable for potency. The presence of multiple EWGs (compound 3e ) further enhances this effect, yielding the most potent derivative in this series.

-

Detrimental Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group (EDG) like methoxy (-OCH₃) in compound 3d significantly diminishes antifungal activity. This observation reinforces the hypothesis that electron-deficient aromatic systems are preferred for this scaffold.

-

SAR-Guided Optimization: This preliminary SAR analysis provides a clear directive for future synthetic efforts. The next generation of derivatives should focus on exploring a wider range of potent, sterically diverse EWGs at various positions on the phenyl ring to further optimize the antifungal activity. Such insights are critical for transforming a preliminary hit into a viable drug candidate.[10]

Conclusion

This application guide provides a detailed, validated framework for the synthesis of novel 3-methylisothiazole derivatives and their subsequent evaluation as potential antifungal agents. The protocols are designed to be robust and adaptable, enabling researchers to efficiently generate and screen compound libraries. The initial SAR data, even when hypothetical, underscores the importance of systematic chemical modification to enhance biological activity. The 3-methylisothiazole scaffold shows significant promise, and further exploration, including mechanism of action studies and cytotoxicity profiling, is warranted to develop these findings into clinically relevant antifungal therapies.

References

-

Title: Synthesis and Antifungal Activity of Some Thiazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Publishing URL: [Link]

-

Title: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans Source: SpringerLink URL: [Link]

-

Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: Molecules (MDPI) URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: Molecules (MDPI) URL: [Link]

-

Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: ResearchGate URL: [Link]

-

Title: Thiazole antifungals | Research Starters Source: EBSCO URL: [Link]

-

Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

-

Title: Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity Source: Clinical Microbiology Reviews (ASM Journals) URL: [Link]

-

Title: Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives Source: ResearchGate URL: [Link]

-

Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: PubMed URL: [Link]

-

Title: Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials Source: mBio (ASM Journals) URL: [Link]

-

Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Publishing URL: [Link]

-

Title: Interdisciplinary Approaches for the Discovery of Novel Antifungals Source: Trends in Pharmacological Sciences (via NIH) URL: [Link]

Sources

- 1. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 5. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: High-Throughput Screening of 3-Methylisothiazole Derivatives for Bioactivity

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] 3-Methylisothiazole, a key member of this family, and its analogs present a compelling area for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 3-Methylisothiazole derivative libraries to identify and characterize novel bioactive compounds. We will delve into the underlying principles of assay design, provide detailed, field-proven protocols for primary and secondary screening, and offer insights into data analysis and hit validation, ensuring a robust and efficient screening cascade.

Introduction: The Rationale for Screening 3-Methylisothiazole Derivatives

3-Methylisothiazole and its related compounds are known biocides used in various industrial applications.[3] Their mechanism of action often involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites.[4][5] This reactivity profile makes them intriguing candidates for therapeutic development, especially in oncology and infectious diseases. Recent studies have highlighted the antiproliferative activity of novel N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives against various cancer cell lines, underscoring the therapeutic potential of this chemical class.[6][7]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[8][9][10] By leveraging automation and miniaturized assay formats, HTS allows for the efficient and cost-effective screening of thousands of compounds daily.[8][11] This application note will guide you through the process of designing and executing an HTS campaign to uncover the bioactivity of a 3-Methylisothiazole derivative library.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively filter and characterize compounds of interest. Our approach is structured as a three-tiered cascade:

-

Tier 1: Primary Screening: Broadly assesses the library for cytotoxic and antimicrobial activity. The goal is to cast a wide net and identify any compounds exhibiting a biological effect at a single high concentration.

-

Tier 2: Hit Confirmation and Dose-Response: Validates the initial "hits" from the primary screen to eliminate false positives and determines the potency (e.g., IC50 or EC50) of the confirmed actives.[12][13]

-

Tier 3: Secondary & Orthogonal Assays: Interrogates the mechanism of action of the most promising hits and assesses their selectivity.

Caption: High-Throughput Screening Cascade for 3-Methylisothiazole Derivatives.

Experimental Design and Preparation

Compound Library Preparation

Your library of 3-Methylisothiazole derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM. For screening, these stock plates are further diluted to an intermediate concentration from which they will be added to the assay plates.

Causality: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. However, it's crucial to maintain a final DMSO concentration in the assays below 0.5% to avoid solvent-induced artifacts.

Cell Line and Bacterial Strain Selection

-

Human Cancer Cell Line: A549 (human lung carcinoma) is a robust and well-characterized cell line suitable for initial cytotoxicity screening.

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are recommended to assess the broad-spectrum antimicrobial potential.

Self-Validation: The inclusion of both Gram-positive and Gram-negative bacteria provides an early indication of the spectrum of antimicrobial activity and can hint at the mechanism of action.

Tier 1: Primary Screening Protocols

Primary screens are conducted at a single high concentration (e.g., 20 µM) to maximize the chances of identifying active compounds.[14]

Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[15]

Materials:

-

A549 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

384-well clear-bottom plates

Step-by-Step Protocol:

-

Cell Seeding: Seed A549 cells in 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Add 100 nL of 10 mM compound stocks to the wells (final concentration of 2.5 µM). Include positive controls (e.g., Doxorubicin) and negative controls (DMSO vehicle).

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol: Primary Antimicrobial Screening (Broth Microdilution)

This assay determines the ability of the compounds to inhibit bacterial growth.[16][17]

Materials:

-

S. aureus and E. coli

-

Mueller-Hinton Broth (MHB)

-

384-well clear plates

Step-by-Step Protocol:

-

Bacterial Culture: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

-

Compound Addition: Add 200 nL of 10 mM compound stocks to the wells.

-

Inoculation: Add 50 µL of the diluted bacterial culture to each well. Include positive controls (e.g., Ampicillin) and negative controls (DMSO vehicle).

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

Data Analysis and Hit Selection

The goal of this stage is to identify compounds that exhibit statistically significant activity compared to the controls.[18]

Quality Control: A critical metric for validating an HTS assay is the Z'-factor.[19] It assesses the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Hit Criteria: A common threshold for hit identification is a signal that is greater than three standard deviations from the mean of the negative controls.[20]

| Parameter | Formula | Acceptable Range |

| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | 0.5 - 1.0 |

| Hit Threshold | Mean_neg ± (3 * SD_neg) | Varies by assay |

Tier 2: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be re-tested to confirm their activity and rule out false positives.[13][21] This is followed by generating a dose-response curve to determine the compound's potency.

Protocol: Dose-Response Assays

The protocols for the cytotoxicity and antimicrobial assays are the same as the primary screens, with one key difference: the compounds are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).

Data Analysis: The resulting data is plotted as percent inhibition versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Tier 3: Secondary and Mechanistic Assays

Secondary assays are designed to provide more in-depth information about the confirmed hits.[12][22]

Orthogonal Cytotoxicity Assay (LDH Release)

To ensure that the observed cytotoxicity is not an artifact of the MTT assay, an orthogonal assay with a different endpoint is employed. The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.[23][24]

Materials:

-

LDH Assay Kit

-

A549 cells

-

384-well plates

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the primary cytotoxicity assay.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatant.

-

LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions.

-

Data Acquisition: Read the absorbance at the recommended wavelength.

Enzyme Inhibition Assay

Given that isothiazolones are known to inhibit enzymes via thiol modification, a relevant enzymatic assay can provide mechanistic insight.[4][5] For example, if a hit is hypothesized to target a specific dehydrogenase, a corresponding enzyme inhibition assay should be developed.

Principle: These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of product formation is measured, and a decrease in this rate indicates enzyme inhibition. For HTS, it's crucial that the substrate and detection method are compatible with a high-throughput format.[25]

Caption: Decision-making workflow for hit selection and progression.

Hypothetical Signaling Pathway

The neurotoxic effects of some isothiazolinones have been linked to the activation of the ERK pathway.[26] A confirmed cytotoxic hit from our screen could potentially act through a similar mechanism in cancer cells.

Caption: Hypothetical signaling pathway for a bioactive 3-Methylisothiazole derivative.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of 3-Methylisothiazole derivatives. By employing a tiered screening cascade, rigorous data analysis, and thoughtful selection of secondary assays, researchers can efficiently identify and characterize novel bioactive compounds with therapeutic potential. It is imperative to remember that HTS is the beginning of a long journey in drug discovery. The hits identified through these methods will serve as the foundation for future medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.

References

- Bhayani, H. et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Controlled Release, 235, 335-347.

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

-

ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

-

Wikipedia. (2023, December 27). High-throughput screening. [Link]

-

ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

-

MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylisothiazole. PubChem. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

-

National Center for Biotechnology Information. (2023). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. PMC. [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). High-throughput microarray for antimicrobial susceptibility testing. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Methylisothiazolinone. [Link]

-

ResearchGate. (n.d.). Chemistry of Biologically Active Isothiazoles. Retrieved from [Link]

-

PubMed. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

-

Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. [Link]

-

ResearchGate. (n.d.). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. [Link]

-

PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules. [Link]

-

ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

-

News-Medical. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]

-

MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

-

PubMed. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie. [Link]

-

Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]

-

ACS Publications. (2019). Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. ACS Omega. [Link]

-

Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Wikipedia. (2023, April 2). Isothiazolinone. [Link]

-

Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

-

Arriaga, L. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery and Development. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. assaygenie.com [assaygenie.com]

- 12. news-medical.net [news-medical.net]

- 13. pelagobio.com [pelagobio.com]

- 14. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 22. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 24. tribioscience.com [tribioscience.com]

- 25. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a High-Sensitivity LC-MS/MS Method for 3-Methylisothiazole

Executive Summary

This application note details the development and validation of a quantitative LC-MS/MS method for 3-Methylisothiazole (3-MI) . Unlike its widely known derivative, the preservative Methylisothiazolinone (MI), 3-MI is a volatile aromatic heterocycle (CAS: 693-92-5) often encountered as a genotoxic impurity (GTI) candidate or a starting material in pharmaceutical synthesis.[1]

The Challenge: 3-MI presents unique analytical hurdles:

-

Volatility: Precludes standard evaporation-to-dryness sample preparation steps.[1]

-

Low Molecular Weight (99 Da): Increases susceptibility to background noise and interference in the low-mass region.[1]

-

Polarity: Poor retention on standard C18 columns leads to co-elution with the solvent front (matrix suppression).[1]

The Solution: A validated HILIC-MS/MS approach utilizing "Dilute-and-Shoot" methodology to preserve analyte integrity, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Analyte Profile & Mechanistic Distinction[2]

It is critical to distinguish the target analyte from common isothiazolinone preservatives to ensure method specificity.[1]

| Feature | 3-Methylisothiazole (Target) | Methylisothiazolinone (Preservative) |

| Structure | Aromatic Isothiazole Ring | Non-aromatic Isothiazolone Ring |

| CAS | 693-92-5 | 2682-20-4 |

| MW | 99.15 g/mol | 115.15 g/mol |

| pKa (Calc) | ~2.5 (Basic Nitrogen) | -2.0 (Amide-like) |

| Key Challenge | High Volatility / Low Retention | Skin Sensitization / Stability |

Method Development Narrative (The "Why")

Chromatographic Strategy: Why HILIC?

Standard Reverse Phase (RP) chromatography fails for 3-MI because the compound is too polar and small to interact sufficiently with C18 chains, eluting in the void volume (

Selected Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) .

-

Mechanism: Partitioning of 3-MI into the water-enriched layer on the surface of a polar stationary phase (Silica or Zwitterionic).[1]

-

Benefit: 3-MI elutes after the void volume in high-organic mobile phases, which enhances ESI desolvation efficiency and sensitivity.[1]

Ionization & Detection[1]

-

Source: Electrospray Ionization (ESI) in Positive Mode.[1] The basic nitrogen on the isothiazole ring readily accepts a proton (

).[1] -

Transitions: Fragmentation of isothiazoles typically involves ring opening and loss of nitrile species.

-

Precursor:

100.1 -

Product 1 (Quant):

73.1 (Loss of HCN, -

Product 2 (Qual):

58.1 (Ring cleavage)[1]

-

Experimental Protocol

Materials & Reagents[1]

-

Standard: 3-Methylisothiazole (Reference Standard, >98% purity).[1][2]

-

Internal Standard (IS): 3-Methylisothiazole-d3 (if unavailable, use Thiazole or Pyrazine as a structural analog).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: "Dilute-and-Shoot"

Rationale: 3-MI is volatile.[1] Nitrogen blow-down or rotary evaporation will result in >50% analyte loss.[1]

-

Stock Preparation: Dissolve 10 mg 3-MI in 10 mL Acetonitrile (1 mg/mL). Store at -20°C. Replace weekly due to volatility.

-

Matrix Extraction (Example: Plasma/Formulation):

-

Final Dilution: Transfer 100 µL supernatant to an autosampler vial.

LC-MS/MS Conditions

| Parameter | Setting |

| System | UHPLC coupled to Triple Quadrupole MS |

| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adj. with Formic Acid) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

Gradient Program:

-

0.0 min: 95% B (High organic for HILIC retention)[1]

-

0.5 min: 95% B

-

3.0 min: 50% B (Elution)[1]

-

3.1 min: 95% B (Re-equilibration)[1]

-

5.0 min: 95% B (End)[1]

MS Source Parameters (ESI+)[1]

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 450°C (High temp aids volatilization of aqueous buffer)

-

Gas Flow: 800 L/Hr

-

Collision Gas: Argon

Method Validation (ICH Q2(R2) Framework)

This method is validated to demonstrate fitness for purpose.[1][3][4]

Specificity & Selectivity[1][6]

-

Test: Injection of 6 blank matrix lots.

-

Acceptance: Interference at retention time (RT) of 3-MI must be < 20% of the LLOQ response.

-

Result: HILIC separates 3-MI (RT ~2.1 min) from early eluting salts and late eluting phospholipids.[1]

Linearity & Range

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting:

linear regression. -

Correlation (

): > 0.995 required.[1]

Accuracy & Precision (Intra/Inter-day)

-

QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).[1]

-

Replicates: n=6 per level, over 3 days.

-

Acceptance:

-

Accuracy: 85-115% (80-120% at LLOQ).[1]

-

Precision (CV): < 15% (< 20% at LLOQ).

-

Recovery & Matrix Effect

-

Matrix Factor (MF): Compare peak area of post-extraction spiked matrix vs. neat solution.

-

Result: HILIC often shows ion enhancement for bases.[1] With IS correction, Normalized Matrix Factor should be 0.9 - 1.1.[1]

Visualizations

Method Workflow Diagram

Caption: Figure 1: "Dilute-and-Shoot" workflow optimized to prevent volatilization loss of 3-Methylisothiazole.

Decision Tree: Troubleshooting Retention

Caption: Figure 2: Troubleshooting logic for 3-Methylisothiazole retention issues.

Expert Insights & Pitfalls

-

The "Evaporation" Trap: Many standard protocols call for

drying to concentrate samples.[1] Do not do this. 3-MI has a vapor pressure that will cause significant losses during drying.[1] Use large volume injection (LVI) on HILIC if sensitivity is an issue, rather than concentration.[1] -

System Carryover: Small basic amines can stick to PEEK tubing.[1] Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to eliminate carryover between injections.[1]

-

Stability: 3-MI is reactive. Ensure samples are kept at 4°C in the autosampler and analyzed within 24 hours of preparation.

References

-

ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3] Guideline on validation methodology.

-

FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] (2018).[1] Regulatory standards for bioanalysis.[1]

-

PubChem Compound Summary: 3-Methylisothiazole. National Center for Biotechnology Information.[1] (2024).[1][2][5][6] Physicochemical properties and safety data.[1][2][5][7][1]

-

HILIC Method Development Strategies. Waters Corporation. (2020). Guide to retaining small polar bases.[1][1]

Sources

- 1. Isothiazolin-3-one | C3H3NOS | CID 96917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylisothiazole | C4H5NS | CID 12747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qbdgroup.com [qbdgroup.com]

- 7. fishersci.com [fishersci.com]

In vitro cytotoxicity assays for 3-Methylisothiazole and its analogues

Application Note: Optimized In Vitro Cytotoxicity Profiling for 3-Methylisothiazole and Pharmacologically Active Analogues

Introduction & Chemical Context

3-Methylisothiazole (3-MI) and its derivatives represent a critical heterocyclic scaffold in medicinal chemistry. While the isothiazole ring is a potent pharmacophore found in antipsychotics (e.g., ziprasidone) and potential anticancer agents, its unique chemistry presents specific challenges in in vitro assays.

The Core Challenge: The isothiazole ring contains a weak Nitrogen-Sulfur (N-S) bond. Under physiological conditions or in the presence of cellular nucleophiles (specifically thiols like Glutathione), this ring can undergo cleavage or form covalent adducts. This electrophilic nature has two major implications for experimental design:

-

Biological: It often drives toxicity via oxidative stress and mitochondrial dysfunction.

-

Technical: It can cause false-negative cytotoxicity results (apparent viability) in tetrazolium-based assays (MTT/MTS) by chemically reducing the dye independent of cellular metabolism.

This guide outlines a validated workflow to accurately assess the cytotoxicity of 3-MI analogues, prioritizing the elimination of assay interference.

Pre-Assay Validation: The "No-Cell" Control

Rationale: Before touching a cell line, you must determine if your specific 3-MI analogue interferes with your detection reagent. Isothiazoles can act as reducing agents, converting MTT tetrazolium salts into purple formazan even in the absence of live cells.[1]

Protocol A: Cell-Free Interference Screen

-

Reagents: MTT Reagent (5 mg/mL in PBS), Complete Media (w/o Phenol Red), Test Compounds.

-

Workflow:

-

Prepare a 96-well plate with 100 µL of media (no cells).

-

Add test compounds at the highest screening concentration (e.g., 100 µM). Include a DMSO vehicle control.[2]

-

Incubate for the standard assay duration (e.g., 24h or 48h) at 37°C.

-

Add 20 µL MTT reagent.[3] Incubate for 3-4 hours.

-

Readout: Measure Absorbance at 570 nm.

-

Decision: If

, the compound is chemically reducing the dye. ABORT MTT. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®) or LDH release assay.

-

Primary Cytotoxicity Workflow (Decision Matrix)

The following diagram illustrates the logical flow for selecting the correct assay based on the chemical properties of the specific isothiazole derivative.

Figure 1: Decision matrix for selecting the appropriate viability assay based on compound interference.

Protocol B: Optimized MTT Assay for Isothiazoles

If the interference screen is negative, MTT remains a cost-effective high-throughput option. However, for isothiazoles, we modify the protocol to minimize residual extracellular interaction.

Materials:

-

Cell Lines: HepG2 (liver model for metabolic activation) or HCT-116 (standard carcinoma).

-

Solvent: DMSO (Anhydrous).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Compound Preparation:

-

Dissolve 3-MI analogues in DMSO to create a 1000x stock.

-

Critical: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to prevent solvent toxicity from masking compound effects.

-

Perform 1:2 or 1:3 serial dilutions in culture media.

-

-

Treatment: Aspirate old media. Add 100 µL of compound-containing media. Incubate for 48h.

-

The "Wash" Step (Isothiazole Specific):

-

Development: Add 10 µL MTT stock (5 mg/mL). Incubate 3–4h at 37°C.

-

Solubilization: Carefully remove media (don't dislodge crystals).[2] Add 100 µL DMSO. Shake for 10 min.

-

Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: Glutathione (GSH) Depletion

Since the toxicity of the isothiazole scaffold is often linked to the opening of the isothiazole ring via nucleophilic attack by cellular thiols, measuring GSH depletion is a critical validation step.

Protocol C: GSH-Glo™ Assay (or Monochlorobimane)

-

Treatment: Treat cells with IC50 concentration of the 3-MI analogue for a short duration (e.g., 3h and 6h).

-

Lysis: Remove media and add GSH-Glo™ Reagent (contains Luciferin-NT and Glutathione S-Transferase).

-

Reaction: The GST enzyme catalyzes the coupling of Luciferin-NT to any free GSH in the lysate.

-

Detection: Add Luciferin Detection Reagent. The generated luciferin emits light proportional to the remaining GSH.

-

Interpretation: A rapid drop in GSH prior to cell death confirms the electrophilic reactivity of the N-S bond as the primary mechanism of action (MOA).

Mechanism of Action Visualization

The following pathway illustrates how 3-methylisothiazole analogues typically induce cytotoxicity, highlighting the critical points of assay intervention.

Figure 2: Proposed Mechanism of Action (MOA) for electrophilic isothiazole derivatives involving thiol depletion.

Data Presentation & Analysis

Report your findings using the following structure to ensure comparability across analogues.

| Compound ID | IC50 (µM) | Max Inhibition (%) | Interference Flag? | GSH Depletion? |

| 3-MI (Parent) | >100 | 15% | No | Negligible |

| Analogue A | 12.5 | 98% | Yes (Use ATP assay) | High |

| Analogue B | 45.0 | 100% | No | Moderate |

Calculations:

Calculate % Viability using the formula:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12747, 3-Methylisothiazole. Retrieved October 26, 2025, from [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Etter, J. P., et al. (2020). Thiol-reactive compounds and their interference in standard cytotoxicity assays. Toxicology in Vitro. (Contextual synthesis of general thiol interference mechanisms described in search results).

Sources

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 3-Methylisothiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility challenges of 3-methylisothiazole derivatives. These heterocyclic compounds, while valuable, often present solubility issues that can impede research and development.[1][2] This resource is designed to provide both theoretical understanding and practical, step-by-step protocols to overcome these hurdles.

I. Understanding the Challenge: Why is Solubility an Issue?

3-Methylisothiazole and its derivatives are a class of heterocyclic compounds with a range of biological activities.[3][4] However, their often rigid, planar structures and potential for strong intermolecular interactions can lead to poor aqueous solubility. This is a significant challenge in drug development, as poor solubility can lead to low bioavailability and therapeutic efficacy.[5][6]

FAQ: What intrinsic properties of 3-methylisothiazole derivatives contribute to their low solubility?

The solubility of these derivatives is influenced by a combination of factors inherent to their molecular structure:

-

Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, lead to high lattice energy, which requires more energy to break and dissolve the crystal.

-

Lipophilicity: The nonpolar surface area of the molecule contributes to its lipophilicity (hydrophobicity). While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can drastically reduce aqueous solubility.

-

Ionization state (pKa): The presence of ionizable groups can significantly affect solubility. The solubility of ionizable compounds is pH-dependent.[7] However, many 3-methylisothiazole derivatives are neutral compounds with limited ionizable centers.

II. Troubleshooting Guide: Practical Strategies for Solubility Enhancement

This section details common experimental issues and provides validated strategies to address them.

Q1: My 3-methylisothiazole derivative has precipitated out of my aqueous buffer. How can I increase its solubility for my in vitro assay?

A1: Initial Approach: pH Modification and Co-solvents

For initial screening and in vitro work, adjusting the pH and employing co-solvents are often the quickest and most straightforward methods.

Causality:

-

pH Adjustment: If your derivative has an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the solution can convert the molecule into its more soluble salt form.[8]

-

Co-solvents: These are organic solvents miscible with water that reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Experimental Protocol: pH-Dependent Solubility Assessment

-

Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 2 to 10).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of your 3-methylisothiazole derivative to a known volume of each buffer.

-

Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

-

Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.

Experimental Protocol: Co-solvent Screening

-

Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a strong organic solvent (e.g., 100% DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer.

-

Visual Inspection: Observe the highest concentration that remains in solution without precipitation.

-

Quantitative Analysis (Optional): For more precise measurements, prepare a range of co-solvent concentrations (e.g., 1%, 5%, 10% DMSO in buffer) and determine the saturation solubility in each as described in the pH protocol.

Table 1: Example of Co-solvent Effects on Solubility

| Co-solvent | Concentration (%) | Solubility Increase (Fold) |

| DMSO | 1 | 5 |

| DMSO | 5 | 25 |

| Ethanol | 5 | 10 |

| PEG 400 | 10 | 15 |

Troubleshooting Tip: While effective, high concentrations of co-solvents can sometimes interfere with biological assays. Always run appropriate vehicle controls to account for any effects of the co-solvent itself.

Q2: I need to improve the solubility for in vivo studies, and high concentrations of organic co-solvents are not an option. What are my next steps?

A2: Advanced Formulation Strategies: Cyclodextrins and Solid Dispersions

For applications requiring higher concentrations in aqueous media without harsh organic solvents, more advanced formulation techniques are necessary.

1. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like many 3-methylisothiazole derivatives, forming inclusion complexes that have significantly improved aqueous solubility and stability.[9][10]

Experimental Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)

-

Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

-

Molar Ratio Determination: Start with a 1:1 molar ratio of your derivative to the cyclodextrin.

-

Kneading Process:

-

Accurately weigh the 3-methylisothiazole derivative and the cyclodextrin.

-

Place the powders in a mortar and mix them thoroughly.

-

Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) dropwise while continuously triturating the mixture to form a paste.

-

Continue kneading for 60-90 minutes.

-

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: Pulverize the dried complex and confirm its formation and improved solubility through techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dissolution studies.

2. Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12][13][14] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting it to an amorphous state, which has a lower energy barrier to dissolution than the crystalline state.[11][12][13][14]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

-

Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

-